Benzenesulfonic acid monohydrate

Catalog No.
S690208
CAS No.
26158-00-9
M.F
C6H8O4S
M. Wt
176.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonic acid monohydrate

CAS Number

26158-00-9

Product Name

Benzenesulfonic acid monohydrate

IUPAC Name

benzenesulfonic acid;hydrate

Molecular Formula

C6H8O4S

Molecular Weight

176.19 g/mol

InChI

InChI=1S/C6H6O3S.H2O/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);1H2

InChI Key

MVIOINXPSFUJEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)O.O

Synonyms

Benzenesulfonic Acid Hydrate;

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.O

Catalyst:

  • Organic synthesis: Benzenesulfonic acid monohydrate serves as a catalyst in various organic reactions. For instance, it can promote the synthesis of α,β-unsaturated amides through a palladium-catalyzed reaction involving styrenes and nitroarenes [].

Reactant:

  • Preparation of amino acid derivatives: This compound acts as a reactant in the preparation of amino acid benzyl ester salts, which are crucial for studying gelation behavior in nonpolar solvents [].

Brønsted–Lowry acid:

  • Organic reactions: Due to its acidic nature, benzenesulfonic acid monohydrate can act as a Brønsted–Lowry acid in various organic reactions. For example, it can catalyze the conversion of oxydipropionitrile to di-n-propyl-oxydipropionate.

Other applications:

  • Beyond the mentioned examples, benzenesulfonic acid monohydrate finds use in various research fields, including material science, electrochemistry, and medicinal chemistry.

Benzenesulfonic acid monohydrate is an organic compound with the chemical formula C₆H₈O₄S. It consists of a benzenesulfonic acid molecule with one water molecule associated with it, resulting in a molecular weight of approximately 176.19 g/mol. This compound appears as a white to gray solid and is known for its strong acidic properties due to the presence of the sulfonic acid group (-SO₃H) attached to the benzene ring. Benzenesulfonic acid monohydrate is classified as a sulfonic acid and is used extensively in various

. Studies have shown that it can interact effectively with amines, alcohols, and other nucleophiles, leading to significant changes in reaction pathways and product yields. The compound's ability to form stable complexes with metal ions has also been explored, indicating potential applications in coordination chemistry .

Benzenesulfonic acid monohydrate exhibits notable biological activity. It is primarily recognized for its role in drug synthesis, particularly in forming salts known as besylates or besilates. These salts enhance the solubility and bioavailability of certain pharmaceuticals. Additionally, studies indicate that compounds derived from benzenesulfonic acid may possess antimicrobial properties, although specific biological assays are necessary to confirm these effects .

The synthesis of benzenesulfonic acid monohydrate typically involves the sulfonation of benzene using sulfur trioxide or concentrated sulfuric acid. The general steps include:

  • Sulfonation: Benzene is treated with sulfur trioxide or a mixture of sulfuric acid and oleum at elevated temperatures.
  • Hydration: The resulting benzenesulfonic acid is then crystallized from water to obtain the monohydrate form.

Alternative methods may involve the reaction of benzene with chlorosulfonic acid followed by hydrolysis .

Benzenesulfonic acid monohydrate has a wide range of applications across various industries:

  • Pharmaceuticals: It is used in the preparation of pharmaceutical salts, enhancing drug solubility.
  • Surfactants: Employed in the production of surfactants and detergents due to its ability to lower surface tension.
  • Dyes and Pigments: Utilized as an intermediate in dye manufacturing processes.
  • Chemical Synthesis: Serves as a reagent in organic synthesis for producing various chemical compounds .

Benzenesulfonic acid monohydrate shares similarities with several other sulfonic acids and their derivatives. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Features
Benzenesulfonic AcidC₆H₆O₃SStrong acidity, used for drug salts
Toluene-p-sulfonic AcidC₇H₈O₃SSimilar sulfonation properties; more sterically hindered
Phenylsulfonic AcidC₆H₇O₃SLess acidic than benzenesulfonic acid
Methanesulfonic AcidCH₃O₃SStronger acidity; more soluble

Benzenesulfonic acid monohydrate stands out due to its specific hydration state and its extensive use in pharmaceutical applications compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (20%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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